2'-Deoxyuridine 5'-monophosphate (disodium)
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Overview
Description
2’-Deoxyuridine 5’-monophosphate (disodium): is a nucleotide analog that plays a crucial role in the biosynthesis of deoxythymidine monophosphate. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate, an essential precursor for DNA synthesis. This compound is often used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 5’-monophosphate (disodium) typically involves the iodination of 2’-deoxyuridine followed by a palladium-catalyzed hydrogenation reaction. The detailed steps are as follows :
Iodination: 2’-Deoxyuridine is iodinated using iodine and a suitable oxidizing agent.
Hydrogenation: The iodinated product is then subjected to hydrogenation in the presence of a palladium catalyst and triethylamine in ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature.
Phosphorylation: The resulting product is treated with phosphoric acid to yield 2’-Deoxyuridine 5’-monophosphate (disodium).
Industrial Production Methods: Industrial production methods for 2’-Deoxyuridine 5’-monophosphate (disodium) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination, hydrogenation, and phosphorylation steps, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .
Common Reagents and Conditions:
Methylation: Thymidylate synthase, methylenetetrahydrofolate as a methyl donor.
Major Products:
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).
Scientific Research Applications
Biology: It is utilized in assays to measure the activity of thymidylate synthase and other enzymes involved in nucleotide metabolism .
Medicine: The compound is studied for its role in DNA synthesis and repair, making it relevant in cancer research and the development of chemotherapeutic agents .
Industry: In the pharmaceutical industry, 2’-Deoxyuridine 5’-monophosphate (disodium) is used in the production of diagnostic reagents and as a standard in quality control processes .
Mechanism of Action
2’-Deoxyuridine 5’-monophosphate (disodium) exerts its effects by serving as a substrate for thymidylate synthase. This enzyme catalyzes the reductive methylation of the compound to form deoxythymidine monophosphate, a nucleotide required for DNA synthesis . The inhibition of this conversion by methotrexate is a key mechanism in controlling bacterial and eukaryotic cell growth .
Comparison with Similar Compounds
2’-Deoxycytidine 5’-monophosphate (disodium): Another nucleotide analog used in DNA synthesis.
Uridine 5’-monophosphate (disodium): A precursor in the synthesis of RNA.
Thymidine 5’-monophosphate (disodium): Directly involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine 5’-monophosphate (disodium) is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the de novo synthesis of deoxythymidine monophosphate. This makes it a critical compound in the study of DNA replication and repair mechanisms .
Biological Activity
2'-Deoxyuridine 5'-monophosphate (disodium) salt, commonly referred to as dUMP-Na2, is a nucleoside analog primarily involved in DNA synthesis and repair. It plays a crucial role as a substrate for thymidylate synthase (TS), an enzyme essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This article delves into the biological activity of dUMP-Na2, highlighting its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Name: 2'-Deoxyuridine 5'-monophosphate disodium salt
- CAS Number: 42155-08-8
- Molecular Formula: C9H14N2Na2O8P
- Molecular Weight: 332.18 g/mol
The primary biological activity of dUMP-Na2 involves its function as a substrate for TS. By inhibiting TS, dUMP-Na2 prevents the synthesis of dTMP, which is vital for DNA replication and repair. This inhibition leads to cytotoxic effects in rapidly dividing cells, particularly in cancerous tissues.
Therapeutic Applications
- Cancer Treatment :
- Antiviral Activity :
Case Studies
- Inhibition of Thymidylate Synthase :
- Substituted Analog Studies :
Comparative Data Table
Property | Value |
---|---|
CAS Number | 42155-08-8 |
Molecular Formula | C9H14N2Na2O8P |
Molecular Weight | 332.18 g/mol |
Primary Use | Cancer treatment and antiviral agent |
Mechanism | Inhibition of thymidylate synthase |
Properties
Molecular Formula |
C9H11N2Na2O8P |
---|---|
Molecular Weight |
352.15 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI Key |
FXVXMLXAXVVONE-CDNBRZBRSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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